molecular formula C15H24N2O3 B2887567 1-Cyclopentyl-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea CAS No. 1421446-16-3

1-Cyclopentyl-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea

Cat. No.: B2887567
CAS No.: 1421446-16-3
M. Wt: 280.368
InChI Key: DKGRWHSWFULZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a dimethylfuran moiety, and a hydroxypropyl urea segment

Preparation Methods

The synthesis of 1-Cyclopentyl-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:

    Formation of the Cyclopentyl Group: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylfuran Moiety: This step involves the functionalization of furan with methyl groups at the 2 and 5 positions.

    Hydroxypropyl Urea Segment: The final step involves the coupling of the cyclopentyl and dimethylfuran intermediates with a hydroxypropyl urea derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Cyclopentyl-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Cyclopentyl-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying specific biological pathways.

    Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Cyclopentyl-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea can be compared with other similar compounds, such as:

    1-Cyclopentyl-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)amine: This compound has a similar structure but with an amine group instead of a urea group.

    1-Cyclopentyl-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)alcohol: This compound features an alcohol group instead of a urea group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopentyl-3-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-10-9-13(11(2)20-10)14(18)7-8-16-15(19)17-12-5-3-4-6-12/h9,12,14,18H,3-8H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGRWHSWFULZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)NC2CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.